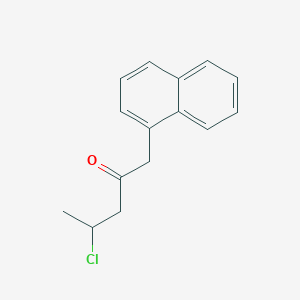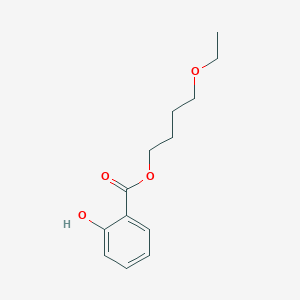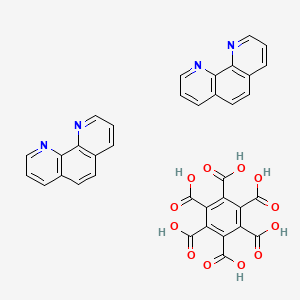
Benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2,3,4,5,6-hexacarboxylic acid, also known as mellitic acid, is an organic compound with the formula C12H6O12. It is a hexacarboxylic acid derivative of benzene, where each carbon atom of the benzene ring is substituted with a carboxyl group. This compound was first discovered in 1799 by the German chemist Martin Heinrich Klaproth in the mineral mellite (honeystone), which is the aluminum salt of the acid . 1,10-phenanthroline is a heterocyclic organic compound with the formula C12H8N2. It is a bidentate ligand that forms complexes with metal ions, often used in coordination chemistry .
Synthetic Routes and Reaction Conditions:
- Benzene-1,2,3,4,5,6-hexacarboxylic acid can be synthesized by the oxidation of pure carbon, graphite, or hexamethylbenzene using alkaline potassium permanganate in the cold or by hot concentrated nitric acid .
- 1,10-phenanthroline can be synthesized through the Skraup synthesis, which involves the condensation of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene .
Industrial Production Methods:
- Industrial production of benzene-1,2,3,4,5,6-hexacarboxylic acid typically involves the oxidation of hexamethylbenzene using potassium permanganate under controlled conditions .
- 1,10-phenanthroline is produced industrially through the Skraup synthesis, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Reduction: It can be reduced to mellitic anhydride under specific conditions.
Substitution: Long digestion with phosphorus pentachloride forms the acid chloride, which crystallizes in needles and melts at 190°C.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, concentrated nitric acid.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Phosphorus pentachloride.
Major Products Formed:
Oxidation: No reaction with common oxidizing agents.
Reduction: Mellitic anhydride.
Substitution: Acid chloride.
Applications De Recherche Scientifique
Benzene-1,2,3,4,5,6-hexacarboxylic acid and 1,10-phenanthroline have various applications in scientific research:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Benzene-1,2,3,4,5,6-hexacarboxylic acid: Similar compounds include pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid) and trimesic acid (benzene-1,3,5-tricarboxylic acid).
1,10-phenanthroline: Similar compounds include 2,2’-bipyridine and 2,2’:6’,2’'-terpyridine, which are also bidentate ligands used in coordination chemistry.
Uniqueness:
Benzene-1,2,3,4,5,6-hexacarboxylic acid: Unique due to its high stability and resistance to common oxidizing and reducing agents.
1,10-phenanthroline: Unique for its strong chelating ability and versatility in forming complexes with a wide range of metal ions.
Propriétés
Numéro CAS |
654077-08-4 |
|---|---|
Formule moléculaire |
C36H22N4O12 |
Poids moléculaire |
702.6 g/mol |
Nom IUPAC |
benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.C12H6O12/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h2*1-8H;(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
PEMCIRQSINBXNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B12527297.png)
![1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B12527301.png)
![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)

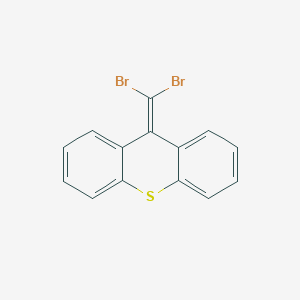

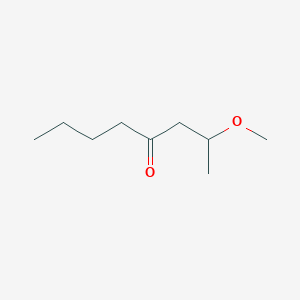
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)

